

In-Depth Technical Guide: Aldicarb Sulfone-¹³C₂,d₃

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Compound of Interest

Compound Name: Aldicarb sulfone-¹³C₂,d₃

Cat. No.: B12057559

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldicarb sulfone-¹³C₂,d₃ is the stable isotope-labeled form of Aldicarb sulfone, a major metabolite of the carbamate pesticide Aldicarb. Due to its isotopic labeling, **Aldicarb sulfone-¹³C₂,d₃** serves as an invaluable internal standard for the accurate quantification of Aldicarb sulfone in complex matrices. This technical guide provides a comprehensive overview of its properties, metabolic pathway, and detailed analytical methodologies. The primary application of this compound is in analytical and research settings, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods, to ensure precision and accuracy in residue analysis for food safety, environmental monitoring, and toxicological studies.

Core Data Presentation

The following tables summarize the key quantitative data for **Aldicarb sulfone-¹³C₂,d₃**.

Table 1: Chemical and Physical Properties

Property	Value	Source(s)
CAS Number	1261170-76-6	[1][2][3][4]
Molecular Formula	C ₅ ¹³ C ₂ H ₁₁ D ₃ N ₂ O ₄ S	[1][2]
Molecular Weight	227.27 g/mol	[1][2][4]
Physical Form	Solid	[1]
Melting Point	132-135 °C	
Solubility	10 mM in DMSO	
Storage Temperature	-20°C	
Isotopic Purity	≥98 atom %	

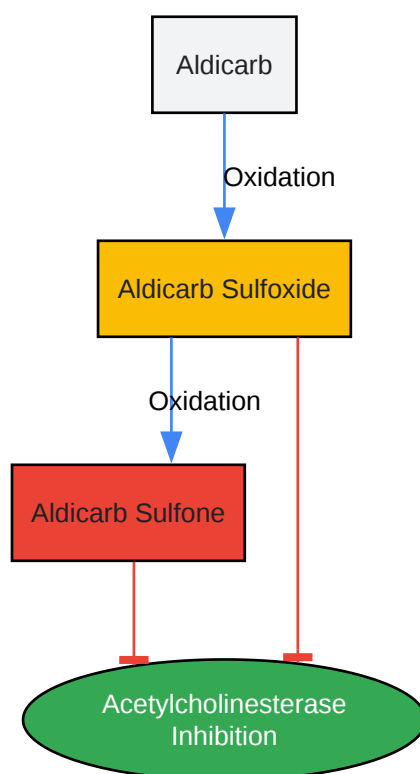
Table 2: Spectroscopic and Analytical Data

Parameter	Value	Source(s)
Mass Shift	M+5	[1]
SMILES	[2H]--INVALID-LINK--([2H])N--INVALID-LINK--=O	
InChI	1S/C7H14N2O4S/c1-7(2,14(4,11)12)5-9-13-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5+/i3+1D3,6+1	
InChI Key	YRRKLBKDXSTNC-FONWFMSDSA-N	

Metabolic Pathway and Mechanism of Action

Aldicarb is a potent systemic insecticide, acaricide, and nematicide. Its toxicity stems from the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. In biological systems, Aldicarb undergoes a two-step metabolic activation process. It is first oxidized to Aldicarb sulfoxide, which is then further oxidized to

Aldicarb sulfone. Both of these metabolites are also potent cholinesterase inhibitors. The inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, causing overstimulation of the nervous system, which can result in respiratory failure and death in target organisms. The use of stable isotope-labeled standards like **Aldicarb sulfone-13C2,d3** is critical for accurately studying its toxicokinetics and metabolism.



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Metabolic activation of Aldicarb to its sulfoxide and sulfone metabolites.

Experimental Protocols

The following protocols provide a detailed methodology for the analysis of Aldicarb sulfone in water and food matrices using **Aldicarb sulfone-13C2,d3** as an internal standard.

Analysis of Aldicarb Sulfone in Water by LC-MS/MS

This method is adapted from established protocols for the analysis of carbamates in various water types.

a. Sample Preparation

- Collect water samples in clean glass containers.
- For each 10 mL of water sample, add a precise volume of a stock solution of **Aldicarb sulfone-13C2,d3** to achieve a final concentration of 1 µg/L.
- Vortex the sample for 30 seconds to ensure homogeneity.
- Centrifuge the sample to pellet any suspended particles.
- The supernatant can be directly analyzed by LC-MS/MS. For samples with high organic content, a solid-phase extraction (SPE) cleanup may be necessary.

b. Solid-Phase Extraction (SPE) Cleanup (if required)

- Condition an SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of deionized water.
- Load the prepared water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
- Wash the cartridge with 5 mL of deionized water to remove interfering substances.
- Dry the cartridge under vacuum for 10 minutes.
- Elute the analytes with 5 mL of acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

c. LC-MS/MS Conditions

- LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

- Mobile Phase:
 - A: 0.1% formic acid in water
 - B: 0.1% formic acid in acetonitrile
- Gradient: A typical gradient would start at 5% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at 5% B for 3 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-10 μ L.
- MS/MS System: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions:
 - Aldicarb Sulfone: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).
 - **Aldicarb Sulfone-13C2,d3**: Monitor the corresponding transition for the internal standard.

Analysis of Aldicarb Sulfone in Fruits and Vegetables by QuEChERS and LC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticide residues from food matrices.

a. Sample Preparation (QuEChERS)

- Homogenize a representative sample of the fruit or vegetable.
- Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
- Spike the sample with a known amount of **Aldicarb sulfone-13C2,d3** internal standard.

- Add 10-15 mL of acetonitrile.
- Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
- Shake vigorously for 1 minute.
- Centrifuge at >3000 g for 5 minutes.
- Transfer an aliquot of the acetonitrile supernatant to a dispersive SPE (d-SPE) tube containing a cleanup sorbent (e.g., PSA, C18, and magnesium sulfate).
- Shake for 30 seconds and centrifuge for 5 minutes.
- Take an aliquot of the cleaned extract for LC-MS/MS analysis. The extract may be evaporated and reconstituted in the initial mobile phase if necessary.

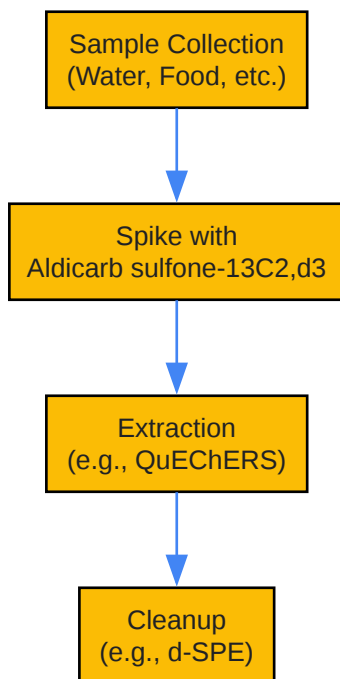
b. LC-MS/MS Conditions

The LC-MS/MS conditions would be similar to those described for water analysis, with potential modifications to the gradient profile to optimize separation from matrix components.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of Aldicarb sulfone in environmental or food samples.

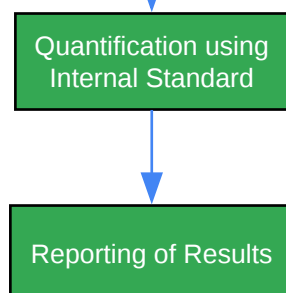
Sample Preparation



Analysis



Data Processing



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A generalized workflow for the analysis of Aldicarb sulfone.

Conclusion

Aldicarb sulfone-13C2,d3 is an essential tool for researchers and analytical chemists for the reliable quantification of Aldicarb sulfone. Its use as an internal standard corrects for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results. The detailed protocols and data presented in this guide are intended to support the development and implementation of robust analytical methods for monitoring this important pesticide metabolite.

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